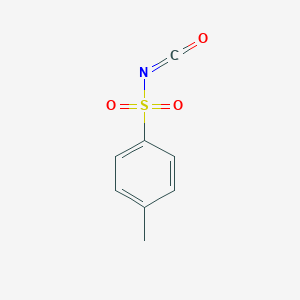

Tosyl isocyanate

説明

Structure

3D Structure

特性

IUPAC Name |

4-methyl-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-7-2-4-8(5-3-7)13(11,12)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJQDHDVZJXNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027558 | |

| Record name | p-Toluenesulphonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an irritating odor; [Alfa Aesar MSDS] | |

| Record name | Benzenesulfonyl isocyanate, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4083-64-1 | |

| Record name | p-Toluenesulfonyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4083-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzenesulfonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004083641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl isocyanate, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulphonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluenesulphonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZENESULFONYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9004FJX6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tosyl Isocyanate: A Comprehensive Technical Guide to Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonyl isocyanate (tosyl isocyanate, PTSI) is a highly versatile and reactive chemical reagent widely employed in organic synthesis and the pharmaceutical industry.[1][2] Its unique reactivity, stemming from the potent electrophilicity of the isocyanate group combined with the properties of the tosyl moiety, makes it a valuable tool for a variety of chemical transformations.[2][3] This guide provides an in-depth overview of the chemical properties, reactivity, and common applications of this compound, with a focus on practical data and experimental methodologies for laboratory professionals.

Chemical and Physical Properties

This compound is a colorless to yellow liquid at room temperature.[1][4] It is sensitive to moisture and reacts violently with water.[5][6] Proper handling and storage under inert, dry conditions are crucial.[1][4]

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₃S | [1] |

| Molecular Weight | 197.21 g/mol | [1][7] |

| CAS Number | 4083-64-1 | [1] |

| Appearance | Clear, colorless to yellow liquid | [1][6] |

| Melting Point | 5 °C | [1][3] |

| Boiling Point | 144 °C @ 10 mmHg (1.3 kPa) | [1][6][8] |

| Density | 1.291 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.534 | [1] |

| Flash Point | >110 °C (>230 °F) | [1][8] |

| Vapor Pressure | 1 mmHg @ 100 °C | [1][6] |

| Solubility | Reacts with water; soluble in inert solvents (chlorinated, aromatic, ethereal) | [1][6][8] |

Spectroscopic Data

| Type | Data Points | Reference |

| ¹H NMR (CDCl₃) | δ = 2.42 (s, 3H), 7.23-7.29 (m, 2H), 7.64-7.72 (m, 2H) | [9] |

| ¹³C NMR (CDCl₃) | δ = 21.68, 125.09, 127.66, 129.83, 135.59, 145.71, 161.28 | [9] |

| IR (ATR) | 1809 cm⁻¹ (s, N=C=O stretch) | [9] |

Core Reactivity and Mechanisms

The chemical behavior of this compound is dominated by the highly electrophilic carbon atom of the isocyanate (-N=C=O) group.[2][10] This makes it susceptible to attack by a wide range of nucleophiles.[2] The electron-withdrawing nature of the adjacent tosyl group further enhances this reactivity.[3][10]

Reactions with Nucleophiles

This compound readily reacts with compounds containing active hydrogen atoms, such as water, alcohols, and amines.[2][11] These reactions are fundamental to its utility in synthesis and as a moisture scavenger.[2][3]

-

Reaction with Water: It reacts violently with water to form the corresponding p-toluenesulfonamide and carbon dioxide gas.[5][12] This high reactivity makes it an effective water scavenger in moisture-sensitive formulations like coatings and adhesives.[2][3]

-

Reaction with Alcohols: Alcohols add to the isocyanate group to form N-tosyl carbamates (urethanes).[12] This reaction is widely used in organic synthesis and for derivatizing hydroxyl groups to enhance their detectability in analytical methods like LC-MS.[8][13][14]

-

Reaction with Amines: Primary and secondary amines react to yield N-tosyl ureas.[12] This transformation is crucial in the synthesis of various pharmaceutical compounds and other complex organic molecules.

Caption: General reactivity of this compound with common nucleophiles.

Cycloaddition Reactions

This compound participates in cycloaddition reactions, most notably [2+2] cycloadditions with electron-rich alkenes to form β-lactam rings.[9] These reactions often require mild heating and can be performed neat (without solvent) to achieve higher yields and cleaner reactions.[9] The reaction is believed to proceed through a stepwise mechanism involving a 1,4-diradical intermediate, especially with highly reactive alkenes.[9][15]

Caption: Pathway for [2+2] cycloaddition of this compound with an alkene.

Applications in Drug Development and Synthesis

The reactivity profile of this compound makes it a valuable reagent in several areas:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of sulfonylurea drugs, such as the antidiabetic medications glimepiride, gliclazide, and glipizide.[16]

-

Derivatization Agent: In analytical chemistry, PTSI is used as a derivatization reagent to improve the sensitivity of analytes in liquid chromatography-mass spectrometry (LC-MS).[13][17][18] By introducing an ionizable sulfonylcarbamic ester moiety to hydroxyl-containing metabolites, it significantly enhances their signal in negative electrospray ionization.[8][13]

-

Protecting Group Chemistry: The tosyl group can serve as a protecting group for amines, and reactions involving PTSI are integral to these strategies.[3]

-

Synthesis of Heterocycles: It is used in the preparation of various heterocyclic compounds, including oxazolidin-2-ones and β-lactams, which are important structural motifs in many bioactive molecules.[9][17]

Experimental Protocols

Synthesis of this compound from p-Toluenesulfonamide

One common laboratory synthesis involves the reaction of p-toluenesulfonamide with oxalyl chloride.[8]

Materials:

-

p-Toluenesulfonamide

-

Oxalyl dichloride

-

Toluene (anhydrous)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (activator)

Procedure:

-

To a solution of p-toluenesulfonamide (23 mmol) in anhydrous toluene (35 cm³), add oxalyl dichloride (10 cm³) dropwise with stirring.[8]

-

Add DABCO (0.26 g) as an activator to the reaction mixture.[8]

-

Reflux the system for 6 hours at 60-65 °C, followed by refluxing for 10-12 hours at 90 °C.[8]

-

Cool the mixture to room temperature. A brown precipitate may form.[8]

-

Filter the mixture and evaporate the brown filtrate under reduced pressure to yield the crude product, which can be further purified by distillation.[8]

References

- 1. Cas 4083-64-1,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. manavchem.com [manavchem.com]

- 4. Page loading... [guidechem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. p-Toluenesulfonyl isocyanate | C8H7NO3S | CID 77703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]

- 9. westmont.edu [westmont.edu]

- 10. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 11. This compound(4083-64-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. Isocyanate - Wikipedia [en.wikipedia.org]

- 13. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchtrends.net [researchtrends.net]

- 16. CN105837475A - Method for preparing p-toluenesulfonyl isocyanate with carbonyl fluoride - Google Patents [patents.google.com]

- 17. p-Toluenesulfonyl Isocyanate | 4083-64-1 [chemicalbook.com]

- 18. p-Toluenesulfonyl isocyanate 96 4083-64-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of Tosyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of tosyl isocyanate (p-toluenesulfonyl isocyanate), a critical reagent in organic synthesis and drug development. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a highly reactive and versatile electrophile widely employed in the synthesis of a variety of nitrogen-containing compounds, including sulfonylureas, carbamates, and various heterocyclic scaffolds of medicinal importance.[1] Its utility stems from the potent electron-withdrawing nature of the tosyl group, which enhances the electrophilicity of the isocyanate carbon, making it readily susceptible to nucleophilic attack.[1] This guide explores the primary synthetic routes to this compound and the methods for its purification to a high degree of purity required for sensitive downstream applications.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into methods involving the reaction of p-toluenesulfonamide with phosgene or its less hazardous substitutes, and phosgene-free routes from alternative starting materials.

Synthesis from p-Toluenesulfonamide

A common and efficient laboratory-scale synthesis involves the reaction of p-toluenesulfonamide with oxalyl chloride, a safer alternative to phosgene.

-

Reaction Setup: To a solution of p-toluenesulfonamide (3.9381 g, 23 mmol) in anhydrous toluene (35 cm³), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.26 g) as a catalyst.

-

Addition of Oxalyl Chloride: Add oxalyl chloride (10 cm³) dropwise to the stirred solution.

-

Reaction Conditions: Reflux the reaction mixture for 6 hours at 60-65 °C, followed by an additional reflux for 10-12 hours at 90 °C.

-

Work-up: After cooling to room temperature, filter the resulting brown precipitate. The filtrate is then concentrated by evaporation to yield the crude this compound.

A newer, phosgene-free approach utilizes carbonyl fluoride, offering a greener alternative with high yields.

-

Acylation Reaction: In a 150 ml stainless steel autoclave with stirring, charge p-toluenesulfonamide (25.6 g, 0.15 mol) and toluene (50 ml). After sealing the system, introduce carbonyl fluoride (28.0 g). Heat the reaction mixture at 80 °C for 3 hours. After the reaction, recover the excess carbonyl fluoride.

-

Dehydrofluorination: At ambient pressure, increase the reaction temperature to 140 °C and maintain for 2 hours, during which the solvent toluene is evaporated.

-

Isolation: The resulting crude product is this compound. This method has been reported to yield a crude product of 26.9 g with a purity of 94.2%, corresponding to a reaction yield of 85.9%.

Synthesis from p-Toluenesulfonyl Chloride

An alternative route involves the reaction of p-toluenesulfonyl chloride with an alkali metal cyanate in a high-boiling polar solvent.

-

Reaction Setup: A mixture of p-toluenesulfonyl chloride (19 g, 0.1 mole), potassium cyanate (8.5 g, 0.1 mole), and nitrobenzene (100 ml) is prepared in a suitable reaction vessel.

-

Reaction Conditions: The mixture is heated to reflux temperature (approximately 215 °C) for one hour.

-

Work-up: The resulting dark-brown gelatinous residue is subjected to distillation under reduced pressure to first remove the solvent. The fraction containing the product is then collected.

Purification of this compound

Crude this compound can be purified to high purity using vacuum distillation or column chromatography.

Vacuum Distillation

Vacuum distillation is an effective method for purifying this compound on a larger scale.

-

Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, ensuring all glassware is dry.

-

Distillation Conditions: The crude this compound is heated under reduced pressure. The fraction boiling at 93-96 °C at a pressure of 0.6 mm Hg is collected.[2] Another reported boiling point is 144 °C at 1.3 kPa.[3]

-

Product Collection: The purified this compound is collected as a colorless oil.

Column Chromatography

For smaller scale purification and removal of polar impurities, column chromatography is a suitable technique.

-

Column Preparation: A silica gel column is prepared using a slurry packing method with a non-polar solvent such as petroleum ether.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

Elution: The product is eluted from the column using a solvent system of petroleum ether and ethyl acetate, typically in a ratio of 3:1 to 1:1.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The solvent is then removed from the combined pure fractions under reduced pressure.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Summary of Synthesis Methods for this compound

| Starting Materials | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |

| p-Toluenesulfonamide | Oxalyl Chloride, DABCO | Toluene | Reflux at 60-65°C for 6h, then 90°C for 10-12h | Not Reported | Not Reported | [3] |

| p-Toluenesulfonamide | Carbonyl Fluoride | Toluene | 80°C for 3h (pressure), then 140°C for 2h (ambient) | 85.9% | 94.2% (crude) | [4] |

| p-Toluenesulfonyl Chloride | Potassium Cyanate | Nitrobenzene | Reflux (215°C) for 1h | Not explicitly stated | 65% in a mixture | [2] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₃S | [5] |

| Molecular Weight | 197.21 g/mol | [5] |

| Boiling Point | 144 °C / 1.3 kPa (10 mmHg) | [3] |

| 93-96 °C / 0.6 mm Hg | [2] | |

| Refractive Index | 1.5340 | [3] |

| IR (Neat, cm⁻¹) | The isocyanate group (-NCO) shows a strong, characteristic absorption band around 2250 cm⁻¹. | [6][7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 2H), 7.35 (d, 2H), 2.45 (s, 3H) | [8] |

| ¹³C NMR (CDCl₃) | Chemical shifts are expected for the aromatic carbons, the methyl carbon, and the isocyanate carbon. | [1] |

Visualizations

The following diagrams illustrate the chemical pathways for the synthesis of this compound.

Caption: Synthesis of this compound from p-Toluenesulfonamide.

Caption: Synthesis of this compound from p-Toluenesulfonyl Chloride.

Caption: Purification Workflow for this compound.

Safety Precautions

This compound is a corrosive and lachrymatory compound that reacts violently with water.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Care should be taken to use anhydrous solvents and reagents to prevent vigorous reactions and decomposition of the product. The reagents used in the synthesis, such as oxalyl chloride and phosgene substitutes, are also hazardous and should be handled with extreme caution according to their respective safety data sheets.

References

- 1. p-Toluenesulfonyl Isocyanate(4083-64-1) 13C NMR spectrum [chemicalbook.com]

- 2. US2974164A - Preparation of p-toluenesulfonyl isocyanate - Google Patents [patents.google.com]

- 3. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]

- 4. CN105837475A - Method for preparing p-toluenesulfonyl isocyanate with carbonyl fluoride - Google Patents [patents.google.com]

- 5. p-Toluenesulfonyl isocyanate | C8H7NO3S | CID 77703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Toluenesulfonyl Isocyanate(4083-64-1) IR Spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. p-Toluenesulfonyl Isocyanate(4083-64-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to p-Toluenesulfonyl Isocyanate (CAS Number: 4083-64-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluenesulfonyl isocyanate (PTSI) is a highly reactive and versatile chemical reagent with the CAS number 4083-64-1. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and diverse applications, with a particular focus on its utility in organic synthesis and drug development. Detailed experimental protocols for its key reactions, safety and handling procedures, and spectroscopic data are presented. Furthermore, this guide includes visualizations of its reaction mechanisms and experimental workflows to facilitate a deeper understanding of its practical applications.

Chemical and Physical Properties

p-Toluenesulfonyl isocyanate is a clear, colorless to pale yellow liquid with a characteristic pungent odor.[1][2] It is highly reactive, particularly towards nucleophiles and water.[1][3] Below is a summary of its key physical and chemical properties.

| Property | Value | References |

| Molecular Formula | C₈H₇NO₃S | |

| Molecular Weight | 197.21 g/mol | |

| CAS Number | 4083-64-1 | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Melting Point | 5 °C | [5] |

| Boiling Point | 144 °C at 10 mmHg | [4][5] |

| Density | 1.291 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.534 | |

| Vapor Pressure | 1 mmHg at 100 °C | |

| Flash Point | 145 °C | [4] |

| Solubility | Reacts with water. Soluble in inert organic solvents like dichloromethane, toluene, and acetone. | [1][4] |

Spectroscopic Data

The structural identity of p-toluenesulfonyl isocyanate can be confirmed by various spectroscopic techniques.

| Technique | Key Data | References |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl and aromatic protons of the tosyl group. | [6] |

| IR | Characteristic strong absorption band for the isocyanate group (-N=C=O) around 2250 cm⁻¹. | [6] |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | [7] |

A representative ¹H NMR spectrum is available for reference.[8]

Synthesis of p-Toluenesulfonyl Isocyanate

Several methods for the synthesis of p-toluenesulfonyl isocyanate have been reported.

From p-Toluenesulfonyl Chloride and an Alkali Metal Cyanate

A common laboratory and industrial method involves the reaction of p-toluenesulfonyl chloride with an alkali metal cyanate, such as potassium cyanate, in a high-boiling polar solvent like nitrobenzene at elevated temperatures (150-250 °C).[9]

Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride [9]

-

A mixture of p-toluenesulfonyl chloride (0.1 mole), potassium cyanate (0.1 mole), and 100 mL of nitrobenzene is prepared in a suitable reaction vessel.

-

The mixture is heated to reflux (approximately 215 °C) and maintained at this temperature for one hour.

-

After cooling, the resulting dark-brown gelatinous residue is subjected to distillation under reduced pressure.

-

The solvent (nitrobenzene) is first removed, and the fraction boiling between 90-120 °C at 0.5 mmHg is collected.

-

The collected fraction is then redistilled to obtain pure p-toluenesulfonyl isocyanate.

From p-Toluenesulfonamide and Carbonyl Fluoride

Another synthetic route involves a two-step reaction starting from p-toluenesulfonamide and carbonyl fluoride.[10]

Experimental Protocol: Synthesis from p-Toluenesulfonamide [10]

-

In a 150 mL stainless steel cauldron equipped with a stirrer, add p-toluenesulfonamide (25.6 g, 0.15 mol) and toluene (75 mL).

-

After sealing the system, introduce carbonyl fluoride (40.8 g).

-

Heat the reaction mixture to 80 °C and maintain for 3 hours.

-

After the reaction, recover the excess carbonyl fluoride.

-

Increase the temperature to 140 °C at atmospheric pressure and react for 2 hours to remove HF and the solvent.

-

The resulting crude p-toluenesulfonyl isocyanate (28.0 g, 95.6% purity) is obtained with a reaction yield of 90.7%.

Reactivity and Key Reactions

The high reactivity of the isocyanate group makes PTSI a valuable reagent in organic synthesis. It readily undergoes addition reactions with nucleophiles such as alcohols, amines, and water.

Reaction with Water

PTSI reacts violently with water to form p-toluenesulfonamide and carbon dioxide.[1][3] This reaction is exothermic and proceeds rapidly at room temperature.[2] This property is exploited in its use as a moisture scavenger.[1]

References

- 1. vandemark.com [vandemark.com]

- 2. p-Toluenesulfonyl Isocyanate | 4083-64-1 [chemicalbook.com]

- 3. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. p-Toluenesulfonyl Isocyanate CAS#: 4083-64-1 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. p-Toluenesulfonyl isocyanate | C8H7NO3S | CID 77703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. p-Toluenesulfonyl Isocyanate(4083-64-1) 1H NMR spectrum [chemicalbook.com]

- 9. US2974164A - Preparation of p-toluenesulfonyl isocyanate - Google Patents [patents.google.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

tosyl isocyanate mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanism of Action of Tosyl Isocyanate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms of action of this compound (TsNCO) in organic synthesis. This compound is a powerful and versatile reagent, primarily utilized for its highly electrophilic isocyanate functional group. This reactivity allows it to readily engage with a wide array of nucleophiles and participate in various cycloaddition reactions, making it an invaluable tool in the synthesis of pharmaceuticals and complex organic molecules.[1] This document details the mechanisms, quantitative data, and experimental protocols for its key transformations.

Nucleophilic Addition Reactions

The fundamental reactivity of this compound lies in the susceptibility of its central carbon atom to nucleophilic attack.[1] This electrophilicity drives a range of addition reactions, leading to the formation of stable urea, carbamate, and N-acylsulfonamide linkages.

Reaction with Amines: Synthesis of N-Tosylureas

The reaction between this compound and primary or secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted sulfonylureas. The mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate, followed by a proton transfer to yield the final urea product.[2] This reaction is typically fast and proceeds to completion under mild conditions.

Quantitative Data for N-Tosylurea Synthesis

| Amine Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary Amines | This compound | Acetonitrile | Room Temp | - | 78-94 | [3] |

| Amino Acids | This compound | - | - | - | 36-95 | |

| Dipeptides | This compound | - | - | - | 36-95 |

Experimental Protocol: General Procedure for the Synthesis of N-Tosylureas

To a solution of the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile, this compound (1.0-1.2 eq.) is added dropwise at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired N-tosylurea.[3]

Reaction with Alcohols: Synthesis of N-Tosylcarbamates

This compound reacts with alcohols to form N-tosylcarbamates. The mechanism is analogous to the reaction with amines, involving the nucleophilic attack of the alcohol oxygen on the isocyanate carbon.[1] This reaction is a common method for the preparation of carbamate functional groups, which are prevalent in many biologically active molecules.

Quantitative Data for N-Tosylcarbamate Synthesis

| Alcohol Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| (E)-2-Penten-1-ol | p-Toluenesulfonyl isocyanate | Dichloromethane | 0 to 23 | 30 min | 96-97 | [4][5] |

Experimental Protocol: Synthesis of (E)-Pent-2-en-1-yl tosylcarbamate

An oven-dried 500-mL round-bottomed flask is charged with (E)-2-penten-1-ol (84.0 mmol, 1.0 equiv) and dichloromethane (200 mL). The solution is cooled to 0 °C in an ice-water bath. p-Toluenesulfonyl isocyanate (100.0 mmol, 1.2 equiv) is added dropwise over 15 minutes. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 30 minutes, at which point TLC analysis should indicate complete consumption of the starting material. The reaction mixture is then washed with saturated aqueous NH4Cl. The aqueous phase is extracted with dichloromethane, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure (E)-pent-2-en-1-yl tosylcarbamate.[4][5]

Reaction with Carboxylic Acids: Synthesis of N-Acylsulfonamides

This compound reacts with carboxylic acids to produce N-acylsulfonamides. The reaction proceeds through the formation of a mixed carbamic-carboxylic anhydride intermediate. This intermediate is unstable and undergoes decarboxylation to yield the N-acylsulfonamide. This method provides a route to N-acylsulfonamides, which are considered bioisosteres of carboxylic acids in medicinal chemistry.[4]

Quantitative Data for N-Acylsulfonamide Synthesis

| Heterocycle Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Methylindole | Tosyl azide/CO | Pd(OAc)2 | Acetonitrile | 40 | 20 h | 87 | [6] |

| 1-Phenylindole | Tosyl azide/CO | Pd(OAc)2 | Acetonitrile | 40 | 9 days | 68 | [6] |

| Indole | Tosyl azide/CO | Pd(OAc)2 | Acetonitrile | 40 | 20 h | 95 | [6] |

| 1,2-Dimethylindole | Tosyl azide/CO | Pd(OAc)2 | Acetonitrile | 40 | 20 h | 90 | [6] |

Note: In these examples, the this compound is generated in situ from tosyl azide and carbon monoxide.

Experimental Protocol: General Procedure for the Synthesis of N-Acylsulfonamides

In a reaction vessel, the carboxylic acid (1.0 eq.) is dissolved in an appropriate aprotic solvent. This compound (1.0-1.1 eq.) is added, and the mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by the evolution of carbon dioxide and TLC analysis. Upon completion, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography to afford the N-acylsulfonamide.

Cycloaddition Reactions

This compound also participates in cycloaddition reactions, where its C=N bond acts as a 2π component. These reactions are valuable for the construction of various heterocyclic ring systems.

[2+2] Cycloaddition with Alkenes: Synthesis of β-Lactams

This compound undergoes [2+2] cycloaddition reactions with electron-rich alkenes to form N-tosyl-β-lactams.[7] The mechanism of this reaction can be either a concerted [π2s + π2a] cycloaddition or a stepwise process involving a 1,4-diradical intermediate. For electron-rich alkenes, evidence suggests a single electron transfer (SET) pathway leading to a diradical intermediate is plausible.[7][8]

Quantitative Data for [2+2] Cycloaddition Reactions

| Alkene Substrate | Conditions | Time | Yield (%) | Reference |

| Methylenecyclohexane | Neat, Room Temp | 168 h | 98 | [6] |

| p-Methylstyrene | Neat, 50 °C | 20 days | 59 | [6] |

| 2-Methyl-2-butene | Neat, 50 °C | 216 h | 58 | [6] |

| 3,4-Dihydro-2H-pyran | Neat, 5 °C | 3 h | - | [6] |

| α-Fluorostyrene | Neat, 50 °C | 14 days | 40 | [6] |

Experimental Protocol: General Procedure for Neat [2+2] Cycloaddition Reactions

To a dry round-bottom flask equipped with a drying tube and a magnetic stirring bar, the alkene (5.0 mmol) is added, followed by p-toluenesulfonyl isocyanate (5.1 mmol). The reaction mixture is stirred at the specified temperature (room temperature or 50 °C) for the indicated time. After the reaction is complete, the solid mixture is dissolved in methylene chloride and washed with cold water. The aqueous layer is extracted with methylene chloride, and the combined organic extracts are washed with aqueous NaHCO3 and brine, then dried over anhydrous Na2SO4. The solvent is evaporated, and the product is purified by column chromatography.[6]

[3+2] Cycloaddition with Epoxides: Synthesis of Oxazolidinones

This compound can react with epoxides in a formal [3+2] cycloaddition to yield N-tosyloxazolidin-2-ones.[2] This reaction is often catalyzed by Lewis acids or bases, which facilitate the ring-opening of the epoxide. The nucleophilic oxygen of the opened epoxide then attacks the isocyanate carbon, followed by intramolecular cyclization to form the five-membered oxazolidinone ring.

Quantitative Data for Oxazolidinone Synthesis from Epoxides

| Epoxide Substrate | Isocyanate | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Diethyl 1,2-oxiranephosphonate | Aryl isocyanates | Yb(OTf)3 | - | up to 84 | [9] |

| Diethyl 1,2-oxiranephosphonate | Aryl isocyanates | Pybox-Yb3+ | 13 | - | [9] |

Experimental Protocol: General Procedure for the Synthesis of Oxazolidinones from Epoxides

To a solution of the epoxide (1.0 eq.) in a suitable anhydrous solvent, a catalytic amount of a Lewis acid (e.g., Yb(OTf)3) is added. This compound (1.0-1.2 eq.) is then added, and the reaction mixture is stirred at the appropriate temperature until the starting materials are consumed (monitored by TLC). The reaction is then quenched, and the product is isolated and purified by standard techniques such as column chromatography.[9] For asymmetric syntheses, a chiral catalyst system such as Pybox-Yb3+ can be employed.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]

- 4. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. westmont.edu [westmont.edu]

- 8. researchtrends.net [researchtrends.net]

- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]

An In-depth Technical Guide to the Safe Handling of Tosyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and detailed protocols for the handling of tosyl isocyanate (CAS 4083-64-1), a highly reactive reagent utilized in pharmaceutical synthesis and various industrial applications. Due to its hazardous nature, strict adherence to safety precautions is imperative to mitigate risks of exposure and ensure a safe laboratory environment.

Hazard Identification and Health Effects

This compound is a corrosive and lachrymatory compound that poses significant health risks upon exposure. It is crucial to understand these hazards to implement appropriate safety measures.

Emergency Overview: Appearance: Clear, colorless liquid.[1] DANGER! Water-reactive. It reacts violently and potentially explosively with water, steam, or moisture.[1] Contact with moist air may lead to ignition or explosion.[1] It is a lachrymator, causing irritation to the eyes, skin, and respiratory tract.[1] May cause sensitization through inhalation or skin contact.[1]

Potential Health Effects:

-

Eye Contact: Causes severe eye irritation and is a lachrymator, inducing tearing.[1] Contact with the moisture on mucous membranes will lead to irritation and may cause chemical conjunctivitis.[1]

-

Skin Contact: Causes skin irritation and possible burns, particularly if the skin is moist.[1] It may lead to skin sensitization, an allergic reaction that becomes apparent upon re-exposure.[1]

-

Inhalation: Irritating to the respiratory tract and may cause respiratory sensitization, potentially leading to allergy or asthma-like symptoms.[2][3] Inhalation can also lead to delayed pulmonary edema.[1]

-

Ingestion: May cause gastrointestinal irritation, leading to nausea, vomiting, and diarrhea.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H7NO3S | [4] |

| Molecular Weight | 197.21 g/mol | [5] |

| Appearance | Clear, colorless liquid | [1][5] |

| Boiling Point | 144 °C @ 10 mmHg | [2] |

| Melting Point | -2 °C | [2] |

| Flash Point | 145 °C | [1][2] |

| Specific Gravity | 1.290 g/cm³ | [2] |

| Vapor Pressure | 1 mmHg @ 100 °C | [2] |

| Vapor Density | 6.80 | [2] |

| Solubility | Reacts with water | [2] |

Table 2: Toxicity Data

| Test | Species | Route | Dose/Concentration | Reference |

| Oral LD50 | Rat | Oral | 2,234 mg/kg | [6] |

| Inhalation LC50 | Rat | Inhalation | >640 ppm/1 h | [6] |

Table 3: Hazard Classifications

| Classification | Description | Reference |

| Skin Corrosion/Irritation | Category 2 | [2] |

| Serious Eye Damage/Irritation | Category 2 | [2] |

| Respiratory Sensitization | Category 1 | [2] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [2] |

Experimental Protocols

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate PPE. The following are mandatory when handling this compound:

-

Respiratory Protection: A full-face or half-face respirator equipped with filters suitable for organic vapors and particulates (e.g., A2P3 rating) is essential. For higher-level protection or in situations with inadequate ventilation, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.[7]

-

Eye Protection: Chemical safety goggles or a full-face respirator are required. Standard safety glasses are not sufficient.

-

Skin Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are necessary. Standard disposable gloves do not provide adequate protection. A lab coat and disposable or impervious clothing, such as coveralls, should be worn to prevent skin contact.[6]

-

Footwear: Closed-toe shoes are mandatory. In situations with a risk of spills, chemically resistant shoe covers should be worn.

Engineering Controls

-

Fume Hood: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood.[3]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

Handling and Storage

-

Handling:

-

Storage:

Spill and Leak Procedures

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]

-

Collect the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can generate carbon dioxide gas, leading to pressure buildup.

-

Decontaminate the spill area with a suitable neutralization solution (see Section 3.6).

-

-

Major Spills:

-

Evacuate the laboratory and notify emergency personnel.

-

Restrict access to the area.

-

Only trained personnel with appropriate PPE should handle the cleanup.

-

Experimental Quenching Protocol

This protocol details the steps for safely quenching a reaction mixture containing residual this compound.

-

Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath to moderate the rate of any exothermic reactions.

-

Prepare Quenching Solution: In a separate flask, prepare a solution of a nucleophilic quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a suitable choice. Alternatively, a dilute solution of a secondary amine, such as diethylamine in an inert solvent, can be used for a more controlled quench.

-

Slow Addition: Slowly and carefully add the quenching solution to the cooled reaction mixture with vigorous stirring. The addition should be done dropwise or in small portions to control the exotherm.

-

Monitor the Quench: Continue stirring the mixture at 0 °C for at least 30 minutes after the addition is complete to ensure all the this compound has reacted.

-

Work-up: Proceed with the standard aqueous work-up, such as extraction with an appropriate organic solvent. The aqueous layer will contain the quenched this compound byproducts.

Waste Neutralization and Disposal

All waste containing this compound must be neutralized before disposal.

-

Collect Waste: Collect all liquid and solid waste containing this compound in a designated, labeled, and open-top container.

-

Neutralization:

-

For Liquid Waste: Slowly add the waste to a stirred, large excess of a decontamination solution. Suitable solutions include:

-

5-10% aqueous sodium carbonate with a small amount of liquid detergent.

-

3-8% aqueous ammonia with a small amount of liquid detergent.

-

-

For Solid Waste (e.g., contaminated absorbent material): Place the solid waste in an open container and add a sufficient amount of the decontamination solution to fully saturate the material.

-

-

Reaction Time: Allow the mixture to stand for at least 24 hours in a well-ventilated area (fume hood) to ensure complete neutralization. The container should remain open to allow for the escape of any generated carbon dioxide.

-

Disposal: Dispose of the neutralized waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Visualized Workflows and Pathways

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Safe Handling and Emergency Workflow for this compound.

Caption: Personal Protective Equipment (PPE) Selection Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. datapdf.com [datapdf.com]

- 5. skcinc.com [skcinc.com]

- 6. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Tosyl Isocyanate: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tosyl isocyanate (also known as p-toluenesulfonyl isocyanate or PTSI) in common organic solvents. Understanding its solubility and reactivity is critical for its effective use in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This compound is a highly reactive compound, and its handling requires careful consideration of the solvent environment to ensure reaction specificity and safety.

Core Properties and Reactivity

This compound is a colorless to pale yellow liquid or a white to light yellow crystalline solid with a pungent odor.[1] It is highly sensitive to moisture and reactive towards nucleophiles.[1][2][3][4][5] The electrophilic isocyanate group (-NCO) readily reacts with compounds containing active hydrogen atoms, such as water, alcohols, amines, and acids.[3][5] This reactivity is fundamental to its application as a dehydrating agent and as a versatile reagent for the formation of carbamates and ureas.[2][5]

The reaction with water is vigorous, producing p-toluenesulfonamide and carbon dioxide gas.[2][3] This high reactivity with water and other protic solvents necessitates the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) during its handling and use.[1][2]

Solubility Profile

Quantitative solubility data for this compound in organic solvents is not widely published in readily available literature. However, its solubility can be inferred from its common applications and synthesis procedures. It is generally soluble in a range of anhydrous aprotic organic solvents.

| Solvent Class | Solvent | Qualitative Solubility | Notes |

| Ethers | Tetrahydrofuran (THF) | Soluble | Commonly used as a reaction solvent for reactions involving this compound. |

| Chlorinated Solvents | Dichloromethane (CH₂Cl₂) | Soluble | A common solvent for its synthesis and reactions.[1][6] |

| Chloroform (CHCl₃) | Soluble | Used as a reaction solvent.[7] | |

| Aromatic Hydrocarbons | Toluene | Soluble | Explicitly mentioned as a solvent in which it is soluble. |

| Ketones | Acetone | Soluble | Explicitly mentioned as a solvent in which it is soluble. |

| Nitriles | Acetonitrile (MeCN) | Soluble | A common solvent for its synthesis and reactions.[1][2] |

| Nitroalkanes | Nitromethane | Soluble | Used as a reaction solvent.[7] |

| Protic Solvents | Water | Reacts | Reacts vigorously to form p-toluenesulfonamide and CO₂. Sparingly soluble before reaction.[1][2][3][4] |

| Alcohols | Reacts | Reacts to form carbamates. |

Experimental Protocol: General Method for Solubility Determination of a Moisture-Sensitive Reagent

Given the reactive nature of this compound, a general experimental protocol for determining its solubility must be conducted under strictly anhydrous and inert conditions.

Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Oven-dried glassware (e.g., vials with septa, graduated cylinders, syringes)

-

Inert gas source (Nitrogen or Argon) with a manifold

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

Methodology:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120°C overnight and cool in a desiccator.

-

Assemble the glassware while hot and purge with a stream of inert gas.

-

Maintain a positive pressure of inert gas throughout the experiment.

-

-

Solvent Addition:

-

Using a dry syringe, transfer a known volume of the anhydrous solvent into a tared vial containing a magnetic stir bar.

-

Record the mass of the solvent.

-

-

Solute Addition:

-

In a glovebox or under a positive pressure of inert gas, carefully add small, accurately weighed increments of this compound to the stirred solvent.

-

After each addition, seal the vial and allow the mixture to stir at a constant temperature for a sufficient time to ensure equilibrium is reached.

-

-

Observation:

-

Observe the solution for the point at which a small amount of the added this compound no longer dissolves, indicating saturation.

-

-

Calculation:

-

Calculate the solubility by dividing the total mass of the dissolved this compound by the volume (or mass) of the solvent. Express the result in units such as g/100 mL or mol/L.

-

Visualizations

Caption: Solvent Type and this compound Interaction.

Caption: Workflow for Determining Solubility.

References

The Electrophilicity of Tosyl Isocyanate in Cycloaddition Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosyl isocyanate (TsNCO) is a versatile and highly reactive electrophile that participates in a variety of cycloaddition reactions, making it a valuable reagent in organic synthesis. Its electrophilic character, governed by the strongly electron-withdrawing p-toluenesulfonyl group, dictates its reactivity towards a wide range of nucleophilic partners, including alkenes, alkynes, imines, and azides. This technical guide provides a comprehensive overview of the electrophilicity of this compound in key cycloaddition reactions, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights. The information presented herein is intended to be a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development, where the synthesis of novel heterocyclic scaffolds is of paramount importance.

Core Concepts: Electrophilicity and Reactivity

The isocyanate functional group (-N=C=O) is inherently electrophilic at the central carbon atom. The presence of the tosyl group significantly enhances this electrophilicity through inductive electron withdrawal and resonance stabilization of the developing negative charge on the nitrogen atom in the transition state. This heightened electrophilicity allows this compound to react with a broad spectrum of nucleophiles, even those that are typically unreactive towards less activated isocyanates.

Compared to other common isocyanates, this compound occupies a unique position in terms of reactivity. It is generally less reactive than the highly aggressive chlorosulfonyl isocyanate (CSI) but demonstrates greater electrophilicity than many alkyl and aryl isocyanates.[1] This tunable reactivity makes it a useful tool for achieving selective transformations.

[2+2] Cycloaddition Reactions with Alkenes: Synthesis of β-Lactams

The [2+2] cycloaddition of this compound with alkenes is a well-established method for the synthesis of N-tosyl-β-lactams, which are valuable precursors to a variety of biologically active compounds. The outcome of these reactions is highly dependent on the nature of the alkene substrate and the reaction conditions.

Quantitative Data for [2+2] Cycloaddition Reactions

The following table summarizes the results of [2+2] cycloaddition reactions between this compound and various alkenes under neat (solvent-free) conditions.[1]

| Alkene | Temperature (°C) | Time (h) | Product | Yield (%) |

| Methylenecyclohexane | 50 | 168 | 4-Spirocyclohexyl-1-tosylazetidin-2-one | 98 |

| p-Methylstyrene | 50 | 480 | 4-(p-Tolyl)-1-tosylazetidin-2-one | 59 |

| 2-Methyl-2-butene | 50 | 216 | 4,4-Dimethyl-3-methyl-1-tosylazetidin-2-one | 58 |

| α-Fluorostyrene | 50 | 336 | 4-Fluoro-4-phenyl-1-tosylazetidin-2-one | 40 |

| 3,4-Dihydro-2H-pyran | 5 | 3 | 2-Tosyl-2-azabicyclo[4.2.0]octan-3-one | — |

Experimental Protocols

General Procedure for Neat [2+2] Cycloaddition of this compound with Alkenes: [1]

-

To a dry, round-bottomed flask equipped with a magnetic stirrer and a drying tube, add the alkene (5.0 mmol).

-

Add p-toluenesulfonyl isocyanate (1.006 g, 5.1 mmol) to the flask.

-

Stir the reaction mixture at the specified temperature (see table above) for the indicated time.

-

Upon completion, dissolve the solid mixture in methylene chloride.

-

Pour the methylene chloride solution into cold ice water.

-

Separate the organic layer and wash the aqueous layer three times with methylene chloride.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.

[2+2] Cycloaddition of this compound with 3,4-Dihydro-2H-pyran in Solution: [1]

-

To a dry NMR tube containing 0.5 mL of CDCl3 with 0.1% TMS, add 3,4-dihydro-2H-pyran (0.12 mmol).

-

Acquire an initial 1H NMR spectrum.

-

Add p-toluenesulfonyl isocyanate (0.13 mmol) to the NMR tube.

-

Monitor the reaction progress by 1H NMR spectroscopy at 0 °C or below.

-

Observe the formation of the intact [2+2] cycloadduct. Note that at room temperature, the β-lactam is in equilibrium with the starting materials and can undergo ring-opening.[1]

Reaction Mechanism

The cycloaddition of this compound with electron-rich alkenes is proposed to proceed through a stepwise, non-concerted mechanism involving a Single Electron Transfer (SET) pathway.[1][2]

Caption: Proposed Single Electron Transfer (SET) mechanism for the [2+2] cycloaddition of this compound with electron-rich alkenes.

[3+2] Cycloaddition Reactions: Synthesis of Five-Membered Heterocycles

This compound and its derivatives are also valuable partners in [3+2] cycloaddition reactions, providing access to a variety of five-membered heterocyclic rings. While direct examples with this compound are less common in the literature, the principles can be understood from reactions of closely related compounds like tosylmethyl isocyanide (TosMIC).

Quantitative Data for a [3+2] Cycloaddition Reaction

The following table presents data for the [3+2] cycloaddition of tosylmethyl isocyanide with styrylisoxazoles to form polysubstituted pyrroles.[1] This reaction, while not with this compound itself, illustrates the utility of the tosyl group in promoting such cycloadditions.

| Styrylisoxazole Substituent | Time (h) | Product | Yield (%) |

| Phenyl | 1.5 | 3-(Isoxazol-5-yl)-4-phenyl-1H-pyrrole | 93 |

| 4-Chlorophenyl | 2 | 3-(Isoxazol-5-yl)-4-(4-chlorophenyl)-1H-pyrrole | 90 |

| 4-Methoxyphenyl | 1.5 | 3-(Isoxazol-5-yl)-4-(4-methoxyphenyl)-1H-pyrrole | 95 |

| 2-Thienyl | 2.5 | 3-(Isoxazol-5-yl)-4-(2-thienyl)-1H-pyrrole | 81 |

Experimental Protocol

General Procedure for the [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: [1]

-

To a solution of the styrylisoxazole (0.2 mmol) and tosylmethyl isocyanide (0.24 mmol) in acetonitrile (3 mL), add potassium hydroxide (0.4 mmol).

-

Stir the reaction mixture at room temperature for the specified time (see table above).

-

Monitor the reaction by thin-layer chromatography.

-

After completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (petroleum ether/EtOAc = 8:1).

Reaction Mechanism

The [3+2] cycloaddition of TosMIC with electron-deficient alkenes is generally proposed to proceed through a stepwise mechanism.

Caption: Proposed stepwise mechanism for the [3+2] cycloaddition of TosMIC with an electron-deficient alkene.

[4+2] Cycloaddition Reactions (Diels-Alder Type)

This compound can also participate as a dienophile in [4+2] cycloaddition reactions, although this is less common than its involvement in [2+2] and [3+2] processes. The high electrophilicity of the C=N bond allows it to react with conjugated dienes to form six-membered heterocyclic rings.

Experimental Protocol

General Procedure for the Diels-Alder Reaction of Tosyl Cyanide with Dienes:

-

Dissolve the diene in a suitable inert solvent such as dichloromethane or toluene.

-

Add tosyl cyanide (or this compound) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, the reaction mixture may be worked up by washing with aqueous sodium bicarbonate and brine, followed by drying and concentration.

-

The resulting cycloadduct is often not isolated directly but is hydrolyzed or undergoes elimination to form more stable aromatic products (e.g., 2-tosylpyridines).

Reaction Mechanism

The Diels-Alder reaction is a concerted, pericyclic reaction.

Caption: Concerted mechanism of the [4+2] Diels-Alder cycloaddition reaction.

Lewis Acid Catalysis

The electrophilicity of this compound and related compounds can be further enhanced by the use of Lewis acids. Lewis acids can coordinate to the oxygen or nitrogen atoms of the isocyanate group, increasing the positive charge on the central carbon and accelerating the rate of cycloaddition. This strategy can be particularly useful for reactions involving less reactive nucleophiles. While specific protocols for Lewis acid-catalyzed cycloadditions of this compound are not extensively detailed in the literature, the general principle involves the addition of a catalytic amount of a Lewis acid (e.g., Y(OTf)₃, Sn(OTf)₂, AlCl₃) to the reaction mixture.[4][5]

Caption: General workflow for Lewis acid-catalyzed cycloaddition of this compound.

Characterization of Cycloadducts

The products of cycloaddition reactions involving this compound can be characterized using standard spectroscopic techniques.

Spectroscopic Data for N-Tosyl-β-Lactams

| Technique | Characteristic Absorption/Signal |

| IR Spectroscopy | Strong C=O stretch typically in the range of 1770-1810 cm⁻¹.[4] |

| ¹H NMR Spectroscopy | Protons on the β-lactam ring typically appear as multiplets in the range of δ 2.5-5.5 ppm. The tosyl group shows characteristic aromatic protons around δ 7.3-8.0 ppm and a methyl singlet around δ 2.4 ppm.[4] |

| ¹³C NMR Spectroscopy | The carbonyl carbon of the β-lactam ring typically resonates in the range of δ 160-170 ppm.[4] |

Conclusion

This compound is a powerful and versatile electrophile for the construction of a diverse array of heterocyclic compounds through cycloaddition reactions. Its reactivity, which can be tuned by reaction conditions and the choice of reaction partner, makes it a valuable tool in modern organic synthesis. This guide has provided a comprehensive overview of its utility in [2+2], [3+2], and [4+2] cycloadditions, complete with quantitative data, detailed experimental protocols, and mechanistic insights. A thorough understanding of the principles outlined herein will enable researchers to effectively harness the synthetic potential of this compound in the development of novel molecules with applications in medicinal chemistry and materials science.

References

- 1. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. westmont.edu [westmont.edu]

- 5. benchchem.com [benchchem.com]

Tosyl Isocyanate as a Derivatization Reagent for Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of tosyl isocyanate as a highly effective derivatization reagent for alcohols. The derivatization process converts alcohols into their corresponding N-tosylcarbamates, significantly enhancing their detectability in various analytical techniques, particularly in chromatography and mass spectrometry. This guide details the underlying chemistry, experimental protocols, and quantitative data to support its use in research, quality control, and drug development.

Introduction to Derivatization with this compound

Alcohols can be challenging to analyze directly using common analytical methods due to their polarity and lack of a strong chromophore, which can lead to poor chromatographic resolution and low detection sensitivity. Chemical derivatization with this compound addresses these limitations by introducing a tosyl group, which imparts favorable analytical characteristics to the alcohol molecule.

The primary advantages of using this compound for alcohol derivatization include:

-

Enhanced Detectability: The tosyl group provides a strong chromophore, significantly increasing the UV absorbance of the derivative, which is beneficial for HPLC-UV analysis. It also improves ionization efficiency in mass spectrometry.

-

Improved Chromatographic Behavior: The derivatization process increases the molecular weight and reduces the polarity of the alcohol, leading to better resolution and peak shape in both gas chromatography (GC) and liquid chromatography (LC).

-

Increased Stability: The resulting N-tosylcarbamate derivatives are generally stable, allowing for reliable and reproducible analysis.[1][2]

-

High Reactivity and Efficiency: The reaction between this compound and alcohols is typically rapid and proceeds with high efficiency, often exceeding 99%.[3]

Reaction Mechanism and Chemistry

The derivatization reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group in this compound. This addition reaction results in the formation of a stable N-tosylcarbamate.

The reaction is highly efficient and can often be performed at room temperature.[4][5] The isocyanate group (-NCO) in this compound is highly electrophilic, readily reacting with nucleophiles like alcohols.[6] This reactivity is fundamental to its role in forming carbamates.[6]

References

- 1. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

The Advent and Evolution of a Versatile Reagent: A Technical Guide to p-Toluenesulfonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonyl isocyanate (PTSI), also known as tosyl isocyanate, is a highly reactive organosulfur compound that has carved a significant niche in modern organic synthesis and materials science. Characterized by the presence of a potent electrophilic isocyanate group attached to a toluenesulfonyl moiety, PTSI serves as a versatile reagent for a multitude of chemical transformations. Its ability to readily react with nucleophiles has made it an invaluable tool in the synthesis of a wide array of organic molecules, ranging from pharmaceuticals and agrochemicals to specialized polymers. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of p-toluenesulfonyl isocyanate, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical industries.

Historical Perspective and Discovery

The genesis of sulfonyl isocyanates dates back to the early 20th century. While the broader class of isocyanates was known, the specific synthesis of p-toluenesulfonyl isocyanate gained significant attention in the mid-20th century. An early reference related to the reaction of sulfonyl derivatives that would lead to isocyanates is found in the work of O. Billeter in 1904.[1] However, a more direct and practical method for the preparation of p-toluenesulfonyl isocyanate was later detailed in a 1958 patent by John E. Franz.[1] This work described the synthesis from p-toluenesulfonyl chloride and an alkali metal cyanate, which represented a significant step forward in making this reagent more accessible for broader chemical experimentation.[1] Prior attempts to achieve this conversion using less polar solvents like toluene or xylene were unsuccessful, highlighting the importance of the solvent system in this reaction.[1]

Physicochemical Properties

p-Toluenesulfonyl isocyanate is a colorless to pale yellow liquid at room temperature with a sharp, pungent odor.[2] It is highly reactive and moisture-sensitive, reacting violently with water and protic solvents.[3] Due to its corrosive and lachrymatory nature, it should be handled with care in a well-ventilated fume hood.[3]

| Property | Value | Reference |

| Molecular Formula | C8H7NO3S | [4] |

| Molecular Weight | 197.21 g/mol | [4] |

| Boiling Point | 144 °C at 1.3 kPa | [3] |

| Density | 1.291 g/mL at 25 °C | |

| Refractive Index | n20/D 1.534 | |

| Flash Point | 146 °C | |

| Melting Point | 5 °C | [4] |

Synthetic Methodologies

Several synthetic routes to p-toluenesulfonyl isocyanate have been developed over the years, starting from readily available precursors. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

From p-Toluenesulfonyl Chloride and Alkali Metal Cyanates

This method, detailed in the 1958 patent by Franz, remains a common approach for the synthesis of PTSI.[1] It involves the reaction of p-toluenesulfonyl chloride with an alkali metal cyanate, such as potassium cyanate, in a high-boiling, polar, aprotic solvent.[1]

Experimental Protocol:

A mixture of p-toluenesulfonyl chloride (0.1 mole), potassium cyanate (0.1 mole), and nitrobenzene (100 mL) is heated to reflux (approximately 215 °C) for one hour.[1] The resulting mixture is then distilled under reduced pressure to remove the solvent, and the fraction containing p-toluenesulfonyl isocyanate is collected and redistilled to achieve higher purity.[1]

| Parameter | Value | Reference |

| Reactants | p-Toluenesulfonyl chloride, Potassium cyanate | [1] |

| Solvent | Nitrobenzene | [1] |

| Temperature | ~215 °C (Reflux) | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | 65% (in a mixture with starting material) | [1] |

From p-Toluenesulfonamide and Oxalyl Chloride

A more recent and widely used laboratory-scale synthesis involves the reaction of p-toluenesulfonamide with oxalyl chloride in the presence of a catalyst.[3]

Experimental Protocol:

To a solution of p-toluenesulfonamide (23 mmol) in anhydrous toluene (35 cm³), oxalyl dichloride (10 cm³) is added dropwise with stirring.[3] A catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.26 g) is then added.[3] The reaction mixture is refluxed at 60-65 °C for 6 hours, followed by refluxing at 90 °C for 10-12 hours.[3] After cooling to room temperature, the precipitated solids are filtered off, and the filtrate is evaporated to yield the crude product, which can be further purified by distillation.[3]

| Parameter | Value | Reference |

| Reactants | p-Toluenesulfonamide, Oxalyl dichloride | [3] |

| Catalyst | DABCO | [3] |

| Solvent | Toluene | [3] |

| Temperature | 60-65 °C then 90 °C | [3] |

| Reaction Time | 16-18 hours | [3] |

From p-Toluenesulfonamide and Carbonyl Fluoride

An alternative phosgene-free method for the industrial synthesis of PTSI utilizes carbonyl fluoride.[5] This two-step process involves an initial acylation under pressure, followed by dehydrofluorination at a higher temperature.[5]

Experimental Protocol:

p-Toluenesulfonamide (0.15 mol) and toluene (50 mL) are charged into a stainless-steel autoclave.[5] Carbonyl fluoride (28.0 g) is introduced, and the sealed reactor is heated to 80 °C for 3 hours.[5] After venting the excess carbonyl fluoride, the temperature is raised to 140 °C at atmospheric pressure for 2 hours to effect dehydrofluorination and evaporate the solvent, yielding the crude p-toluenesulfonyl isocyanate.[5]

| Parameter | Value | Reference |

| Reactants | p-Toluenesulfonamide, Carbonyl fluoride | [5] |

| Solvent | Toluene or Xylene | [5] |

| Temperature | 80 °C then 140 °C | [5] |

| Reaction Time | 5 hours | [5] |

| Yield | 85.9% - 95.3% | [5] |

Key Reactions and Mechanisms

The synthetic utility of p-toluenesulfonyl isocyanate stems from the high reactivity of the isocyanate group towards a wide range of nucleophiles.

Nucleophilic Addition of Alcohols and Amines

Alcohols and amines readily add across the C=N double bond of the isocyanate to form N-tosylcarbamates and N-tosylureas, respectively. These reactions are typically fast and proceed with high yields.

References

- 1. US2974164A - Preparation of p-toluenesulfonyl isocyanate - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]

- 4. manavchem.com [manavchem.com]

- 5. CN105837475A - Method for preparing p-toluenesulfonyl isocyanate with carbonyl fluoride - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Applications of Tosyl Isocyanate in Polymer Chemistry

This technical guide provides a comprehensive overview of the applications of p-toluenesulfonyl isocyanate (this compound, TSI) in polymer chemistry. It covers its use in polymerization, polymer modification, and as a crosslinking agent, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound in Polymer Chemistry

p-Toluenesulfonyl isocyanate is a highly reactive organic compound containing both an isocyanate (-NCO) and a tosyl (-SO₂C₆H₄CH₃) group. This dual functionality makes it a versatile reagent in polymer science. The strong electron-withdrawing nature of the tosyl group enhances the reactivity of the isocyanate moiety, making it susceptible to nucleophilic attack. This property is harnessed in various polymerization and polymer modification reactions. In the realm of polyurethanes, TSI serves as a valuable monomer and is also widely employed as a water scavenger in urethane-based products like adhesives, coatings, and sealants to prevent premature reactions and improve product quality.[1][2]

Polymer Synthesis Utilizing this compound

A significant application of this compound is in the synthesis of polyurethanes. A notable advancement is the direct organocatalytic copolymerization of TSI with epoxides, which circumvents the use of toxic phosgene derivatives.[3][4]

Synthesis of Polyurethanes via Copolymerization with Epoxides

The copolymerization of p-tosyl isocyanate with various epoxides can be effectively initiated by onium salts in the presence of a trialkylborane co-catalyst.[3] This method yields polyurethanes with a well-defined structure and avoids the formation of common side products like cyclic oxazolidinone and isocyanurate linkages.[3]

Quantitative Data for Polyurethane Synthesis

| Epoxide | Initiator/Borane | Time (h) | Temp (°C) | Yield (%) | Mn ( g/mol ) | PDI |

| Propylene Oxide | PPNCl/BEt₃ | 2 | 25 | 95 | 28,500 | 1.15 |

| Propylene Oxide | PPNCl/B(C₆F₅)₃ | 4 | 25 | 92 | 27,800 | 1.18 |

| Ethylene Oxide | PPNCl/BEt₃ | 1 | 25 | 98 | 32,100 | 1.12 |

| 1-Octene Oxide | TBAB/BEt₃ | 3 | 40 | 90 | 25,400 | 1.21 |

| Cyclohexene Oxide | PPNCl/BEt₃ | 5 | 40 | 88 | 24,800 | 1.25 |

| Allyl Glycidyl Ether | PPNCl/BEt₃ | 2.5 | 25 | 93 | 29,300 | 1.17 |

PPNCl: Bis(triphenylphosphine)iminium chloride, TBAB: Tetrabutylammonium bromide, BEt₃: Triethylborane, B(C₆F₅)₃: Tris(pentafluorophenyl)borane, PDI: Polydispersity Index.

Experimental Protocol: Synthesis of Poly(propylene oxide-co-p-tosyl isocyanate)

-

Materials: Propylene oxide (PO) and p-tosyl isocyanate (TSI) were distilled over CaH₂ before use. Bis(triphenylphosphine)iminium chloride (PPNCl) and triethylborane (BEt₃, 1.0 M in hexanes) were used as received. Dichloromethane (DCM) was dried over CaH₂ and distilled.

-

Polymerization: In a glovebox, PPNCl (30.0 mg, 0.052 mmol) is added to a dried Schlenk flask. Anhydrous DCM (10 mL) is added, and the mixture is stirred until the initiator dissolves.

-

The flask is taken out of the glovebox and connected to a Schlenk line. TSI (2.0 g, 10.1 mmol) is added via syringe.

-

BEt₃ (0.26 mL, 0.26 mmol, 5 mol% relative to PO) is added to the solution.

-

The flask is cooled to 0 °C, and PO (0.6 g, 10.3 mmol) is added dropwise.

-

The reaction mixture is stirred at 25 °C for 2 hours.

-

Work-up and Purification: The polymerization is quenched by adding 1 mL of acidic methanol. The polymer is precipitated by pouring the solution into a large volume of cold methanol.

-

The precipitate is collected by filtration, redissolved in a minimal amount of DCM, and reprecipitated in methanol.

-

The final polymer is dried under vacuum at 40 °C to a constant weight.

Reaction Mechanism: Trialkylborane-Mediated Copolymerization

The proposed mechanism involves the activation of the epoxide by the trialkylborane, making it more susceptible to nucleophilic attack by the growing polymer chain. The onium salt acts as the initiator, and the propagation proceeds via alternating insertion of the epoxide and isocyanate monomers.

Polymer Modification with this compound

This compound is a powerful reagent for the post-polymerization modification of polymers containing nucleophilic functional groups, such as amides. This allows for the introduction of the sulfonylurea functionality, which can alter the polymer's properties or serve as a precursor for further reactions.[5]

Modification of Poly(acrylamide)

Poly(acrylamide) can be chemically modified by reacting its amide groups with an excess of this compound. This reaction converts the amide side chains into N-p-toluenesulfonyl-N'-acylurea groups.[5]

Quantitative Data for Poly(acrylamide) Modification

| Poly(acrylamide) Mn ( g/mol ) | [TSI]/[Amide] Ratio | Time (h) | Temp (°C) | Yield (%) | Degree of Functionalization (%) |

| 10,000 | 2.0 | 50 | 110 (reflux) | 76 | 100 |

| 25,000 | 2.5 | 60 | 110 (reflux) | 72 | 98 |

| 50,000 | 3.0 | 72 | 110 (reflux) | 68 | 95 |

Experimental Protocol: Modification of Poly(acrylamide) with this compound

-

Materials: Poly(acrylamide) (Mn = 10,000 g/mol ), p-toluenesulfonyl isocyanate (TSI), and anhydrous tetrahydrofuran (THF).

-

Reaction: Poly(acrylamide) (1.0 g, containing 14 mmol of amide units) is dissolved in 50 mL of anhydrous THF in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-